molecular formula C24H34O31S4-4 B045962 [(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate CAS No. 9062-07-1

[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate

Cat. No. B045962
CAS RN: 9062-07-1
M. Wt: 946.8 g/mol
InChI Key: QIDSWKFAPCTSKL-RRQHLKGPSA-J
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Description

The introduction of complex bicyclic and polycyclic compounds, including those with multiple hydroxy, sulfonyl, and oxan-yl substituents, represents a significant area of interest in organic chemistry due to their relevance in pharmaceuticals, materials science, and as synthetic intermediates. The compound of interest, with its highly specific stereochemistry and functional groups, falls within this category, reflecting the ongoing efforts to synthesize molecules with precise configurations for targeted applications.

Synthesis Analysis

The synthesis of complex bicyclic compounds often involves multi-step reactions, utilizing strategies such as ring-closing metathesis, cycloaddition, and the use of ionic liquids as catalysts or solvents for efficiency and selectivity. For instance, the use of 1,4-disulfo-1,4-diazabicyclo[2.2.2]octane-1,4-diium dihydrogen sulfate as a new ionic liquid catalyst has been reported to facilitate the synthesis of biologically active compounds under green conditions (Shirini et al., 2015).

Molecular Structure Analysis

The determination of molecular structure, especially for complex molecules, is crucial and can be achieved through techniques such as NMR, mass spectrometry, and X-ray crystallography. The configuration and conformational analysis of such compounds provide insight into their potential biological activity and physical properties. For example, the molecular structure characterization of related compounds has been achieved through detailed spectroscopic analysis and crystallography (Wu et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of complex bicyclic compounds is influenced by their functional groups and stereochemistry. Reactions such as sulfonation, alkylative ring opening, and oxidation are common. These reactions expand the compound's functionality and potential applications. For instance, the catalytic oxidation of dioxabicyclooctanes has been studied to understand the influence of structural parameters on reaction outcomes (Jacquet et al., 1985).

Scientific Research Applications

  • Synthesis of Trisaccharides : Derivatives like 8-Oxabicyclo[3.2.1]octane-2,3,4,6,7-pentol can be converted into trisaccharides, contributing to carbohydrate chemistry and potential applications in biochemistry (Gerber & Vogel, 2001).

  • Lipid Peroxidation Studies : Synthesized C15 polyketide spiroketals from similar compounds may have applications in studying lipid peroxidation and related diseases (Meilert, Pettit, & Vogel, 2004).

  • Medical Chemistry : Novel carbocyclic nucleosides derived from related structures have potential applications in chemistry, biology, and medicine (Hřebabecký, Masojídková, Dračínský, & Holý, 2006).

  • Natural Product Synthesis : The synthon (IR,2S,3S,4R,5R,7S) is useful in synthesizing natural products (Mereyala, Chadalawada, & Guntha, 1999).

  • Inhibition of Glycosidases : Compounds like Alexine, a unique pyrrolizidine alkaloid, show potential for inhibiting glycosidases (Nash et al., 1988).

  • Synthesis of Galactopyranosides : The method can synthesize C-alpha-D-galactopyranosides of carbapentopyranoses (Cossy et al., 1995).

  • Study of Solubilities in Mixed Solvents : Research on solubilities of compounds like xylose, mannose, etc., in ethanol-water solutions can be informed by the properties of such complex molecules (Gong et al., 2012).

  • Antioxidant Properties : Compounds related to abscisic acid and lignans in prunes, which share structural similarities, have antioxidant properties useful in preventing oxidative damage in fruits and vegetables (Kikuzaki et al., 2004).

Safety And Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Sulfated polysaccharides are a topic of ongoing research due to their potential biological activities. Future research could explore the synthesis of this compound and its analogs, their biological activities, and their mechanisms of action .

properties

IUPAC Name

[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O31S4/c25-1-5-12(52-56(31,32)33)9(27)10(28)22(46-5)49-14-8-4-44-18(14)20(55-59(40,41)42)24(48-8)51-16-11(29)23(47-6(2-26)15(16)53-57(34,35)36)50-13-7-3-43-17(13)19(21(30)45-7)54-58(37,38)39/h5-30H,1-4H2,(H,31,32,33)(H,34,35,36)(H,37,38,39)(H,40,41,42)/p-4/t5-,6-,7-,8-,9-,10-,11-,12+,13+,14+,15+,16-,17+,18+,19-,20-,21+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDSWKFAPCTSKL-RRQHLKGPSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(O1)C(C(O2)O)OS(=O)(=O)[O-])OC3C(C(C(C(O3)CO)OS(=O)(=O)[O-])OC4C(C5C(C(O4)CO5)OC6C(C(C(C(O6)CO)OS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H]([C@H](O1)[C@H]([C@H](O2)O)OS(=O)(=O)[O-])O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)OS(=O)(=O)[O-])O[C@@H]4[C@@H]([C@@H]5[C@H]([C@H](O4)CO5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)OS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O31S4-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

946.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellowish or tan to white solid; [Merck Index] Beige solid; [Sigma-Aldrich MSDS]
Record name i-Carrageenan
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Product Name

CID 11966245

CAS RN

9062-07-1
Record name ι-Carrageenan
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate
Reactant of Route 2
[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate
Reactant of Route 3
[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate
Reactant of Route 4
[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate
Reactant of Route 5
[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate
Reactant of Route 6
[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate

Citations

For This Compound
1
Citations
S Ghosh, S Das, I Ahmad, H Patel - Journal of the Indian Chemical Society, 2021 - Elsevier
COVID-19 caused by Severe Acute Respiratory Syndrome Coronavirus-2 (SARS-CoV-2) has threatened the whole world affecting almost 243 million people globally. Originating from …
Number of citations: 30 www.sciencedirect.com

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